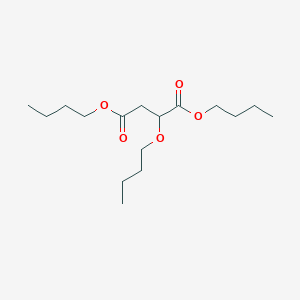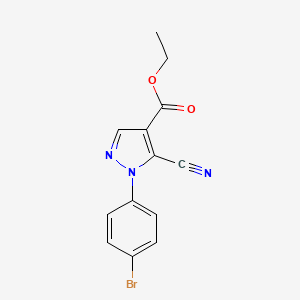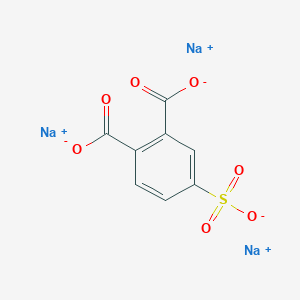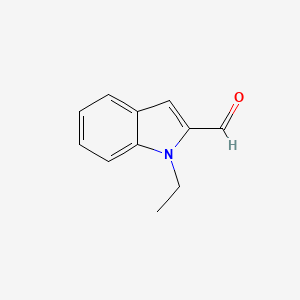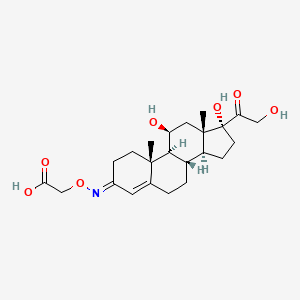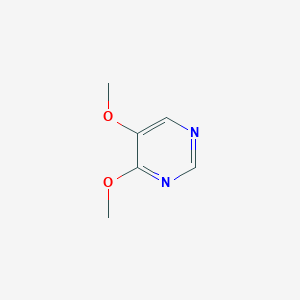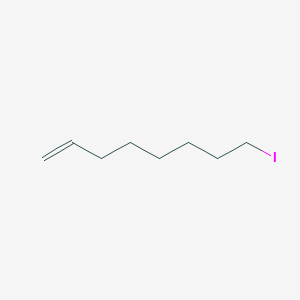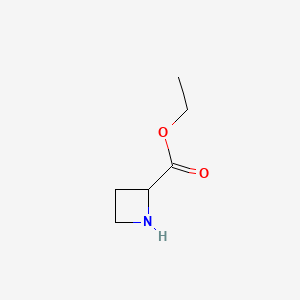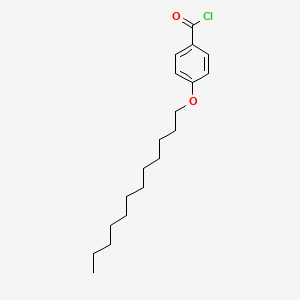
4-Dodecyloxybenzoyl chloride
Vue d'ensemble
Description
4-Dodecyloxybenzoyl chloride is a chemical compound with the molecular formula C19H29ClO2 . It has an average mass of 324.885 Da and a monoisotopic mass of 324.185608 Da . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-Dodecyloxybenzoyl chloride consists of 19 carbon atoms, 29 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure can be determined using techniques like X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Dodecyloxybenzoyl chloride include its molecular formula (C19H29ClO2), average mass (324.885 Da), and monoisotopic mass (324.185608 Da) .Applications De Recherche Scientifique
Synthesis and Antibacterial Properties
- Synthesis and Characterization : 4-Dodecyloxybenzoyl chloride is used in synthesizing compounds like dodecyl dimethyl (vinylbenzyl) ammonium chloride. This compound demonstrates good thermal stability and excellent antibacterial abilities against E.coli and S. aureus, suggesting its potential in modifying polymers for enhanced antibacterial and mechanical properties (Li, Song, & Yang, 2013).
Liquid Crystal Research
- Liquid Crystal Formation : Research involving 4-dodecyloxybenzoic acid, a related compound, has shown that it can form organic salts with liquid crystal properties. These salts are studied for their differential scanning calorimetry (DSC) and spectroscopic properties (Al-Jumaili et al., 2020).
Optoelectronic Applications
- Green Phosphorescent OLEDs : Vinyl copolymers containing pendant carbazole and aromatic 1,3,4-oxadiazole attached with a dodecyloxy group have been used as host materials for green phosphorescent light-emitting diodes (OLEDs), demonstrating efficient energy transfer and high luminance efficiency (Yeh, Lee, & Chen, 2008).
Thermotropic Liquid Crystals
- Optical Properties : 4-Dodecyloxybenzoates derivatives are studied for their impact on the optical properties of thermotropic liquid crystals. The orientation of fluorine atoms in these compounds influences their nematic and smectic phases, as well as birefringence values and thermal stability factors (Zaki, Ahmed, & Hagar, 2018).
Polymer Modification
- Enhancing Polymer Properties : Dodecyl dimethyl(vinylbenzyl)ammonium chloride, synthesized using 4-dodecyloxybenzoyl chloride, has been shown to enhance the mechanical properties of polyethylene without significantly altering its thermal properties. This indicates its potential in polymer applications (Li, Song, & Yang, 2013).
Electrochemical Sensors
- Potentiometric Sensor for Nickel(II) : 5,7,12,14-Tetramethyldibenzotetraazaannulene, synthesized using a compound similar to 4-dodecyloxybenzoyl chloride, has been explored as a material for poly(vinyl chloride)-based membrane electrodes selective for Ni2+. This demonstrates the potential of such compounds in developing sensitive electrochemical sensors (Gupta, Prasad, Kumar, & Mangla, 2000).
Amphiphile Aggregation
- Fluorescence and Circular Dichroism Studies : Studies on the aggregation behavior of N-acyl peptide surfactants, which involve derivatives of 4-dodecyloxybenzoyl chloride, reveal their potential in forming stable vesicles at body temperature and above. This could be significant in biological and chemical applications (Khatua & Dey, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
4-dodecoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21/h12-15H,2-11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCIJWYCQZVLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508030 | |
| Record name | 4-(Dodecyloxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dodecyloxybenzoyl chloride | |
CAS RN |
50909-50-7 | |
| Record name | 4-(Dodecyloxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


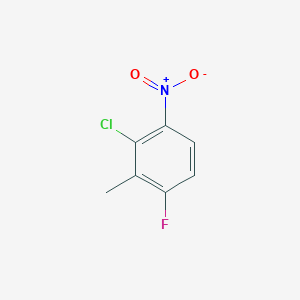
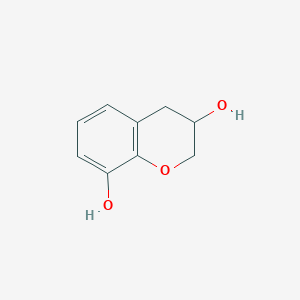
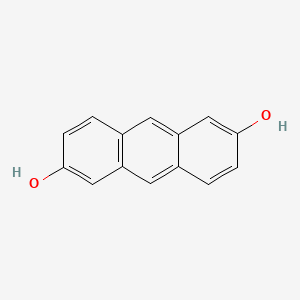
![2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1601645.png)
